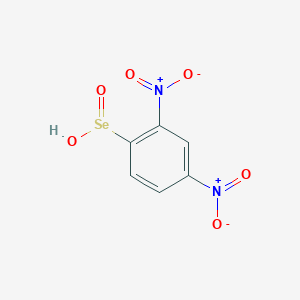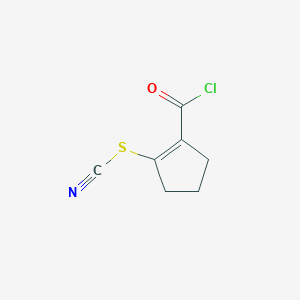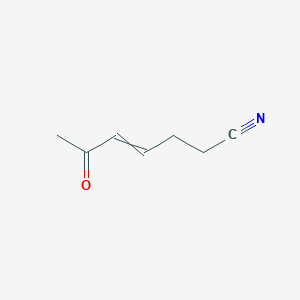![molecular formula C10H17NO5 B14481971 Methyl 2-[(methoxycarbonyl)amino]-6-oxoheptanoate CAS No. 65120-87-8](/img/structure/B14481971.png)
Methyl 2-[(methoxycarbonyl)amino]-6-oxoheptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(methoxycarbonyl)amino]-6-oxoheptanoate is an organic compound with a complex structure that includes both ester and amide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(methoxycarbonyl)amino]-6-oxoheptanoate typically involves the esterification of a suitable carboxylic acid precursor with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion. Another method involves the use of a coupling reagent to facilitate the formation of the ester bond under milder conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-[(methoxycarbonyl)amino]-6-oxoheptanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester and amide groups to alcohols and amines, respectively.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide carbonyl carbon, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Methyl 2-[(methoxycarbonyl)amino]-6-oxoheptanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester and amide bonds.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism by which Methyl 2-[(methoxycarbonyl)amino]-6-oxoheptanoate exerts its effects involves the interaction of its functional groups with various molecular targets. The ester and amide groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2,2-bis((methoxycarbonyl)amino)acetate
- Methyl 2-[(methoxycarbonyl)amino]-4-nitroanilino]carbothioylcarbamate
Uniqueness
Methyl 2-[(methoxycarbonyl)amino]-6-oxoheptanoate is unique due to its specific combination of ester and amide functional groups, which confer distinct reactivity and potential applications. Its structure allows for versatile chemical modifications, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
65120-87-8 |
|---|---|
Fórmula molecular |
C10H17NO5 |
Peso molecular |
231.25 g/mol |
Nombre IUPAC |
methyl 2-(methoxycarbonylamino)-6-oxoheptanoate |
InChI |
InChI=1S/C10H17NO5/c1-7(12)5-4-6-8(9(13)15-2)11-10(14)16-3/h8H,4-6H2,1-3H3,(H,11,14) |
Clave InChI |
VTSJFWFCXGDFNZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCCC(C(=O)OC)NC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(3-Ethoxy-3-oxopropanoyl)(methyl)amino]pyridin-1-ium iodide](/img/structure/B14481935.png)







![5-Nitro-7H-benzo[C]fluorene](/img/structure/B14481978.png)


